molecular formula C19H20F3N3O2S B11576495 N-cyclopentyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-cyclopentyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11576495
M. Wt: 411.4 g/mol
InChI Key: YSLKMWGSPDNSKQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a methoxyphenyl group, and a trifluoromethyl pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Methoxyphenyl Group: This can be done through nucleophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage: This involves the reaction of thiols with appropriate electrophiles.

    Cyclopentyl Group Introduction: This step can be achieved through alkylation reactions using cyclopentyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the pyrimidine ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-cyclopentyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C19H20F3N3O2S

Molecular Weight

411.4 g/mol

IUPAC Name

N-cyclopentyl-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H20F3N3O2S/c1-27-14-8-6-12(7-9-14)15-10-16(19(20,21)22)25-18(24-15)28-11-17(26)23-13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H,23,26)

InChI Key

YSLKMWGSPDNSKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3CCCC3)C(F)(F)F

Origin of Product

United States

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